molecular formula C15H10N2O2 B14133882 3-Nitro-4-phenylquinoline

3-Nitro-4-phenylquinoline

Cat. No.: B14133882
M. Wt: 250.25 g/mol
InChI Key: FHYUYBWOALVRHW-UHFFFAOYSA-N
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Description

3-Nitro-4-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their broad range of biological activities and applications in medicinal chemistry. The presence of a nitro group and a phenyl group on the quinoline ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-phenylquinoline typically involves multi-step reactions. One common method is the cyclization of 2-amino-5-nitrobenzophenone with acetyl acetone or ethyl acetoacetate, followed by the reduction of the nitro group to an amine. This is then followed by an acid-amine cross-coupling reaction .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve classical synthesis protocols such as the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach methods . These methods are well-established and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-phenylquinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

    Oxidation: Nitro derivatives such as nitroso compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3-Nitro-4-phenylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-4-phenylquinoline involves its interaction with specific molecular targets and pathways. For example, its inhibitory action against α-Amylase and α-Glucosidase involves binding to the active sites of these enzymes, thereby preventing the breakdown of starch into glucose . This mechanism is particularly relevant in the context of managing type II diabetes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-4-phenylquinoline is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

3-nitro-4-phenylquinoline

InChI

InChI=1S/C15H10N2O2/c18-17(19)14-10-16-13-9-5-4-8-12(13)15(14)11-6-2-1-3-7-11/h1-10H

InChI Key

FHYUYBWOALVRHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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